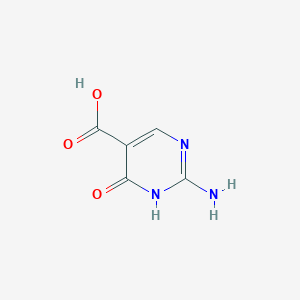

2-Amino-4-hydroxypyrimidine-5-carboxylic acid

Description

The exact mass of the compound 2-Amino-4-hydroxypyrimidine-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4-hydroxypyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-hydroxypyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-amino-6-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-5-7-1-2(4(10)11)3(9)8-5/h1H,(H,10,11)(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBADBFAXAWZGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40769-70-8 | |

| Record name | 2-amino-4-hydroxypyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-Amino-4-hydroxypyrimidine-5-carboxylic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 2-amino-4-hydroxypyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the high-yield synthesis of the intermediate, ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, followed by its efficient hydrolysis to the target carboxylic acid. This document delves into the causality behind experimental choices, offering insights into reaction mechanisms, optimization strategies, and purification techniques. The protocols described herein are designed to be self-validating, grounded in authoritative literature, and presented with clarity for researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Overview

Pyrimidine derivatives are a cornerstone in heterocyclic chemistry, primarily due to their prevalence in biologically active molecules, including the nucleobases of DNA and RNA.[1] The title compound, 2-amino-4-hydroxypyrimidine-5-carboxylic acid, incorporates key functional groups—an amino group, a hydroxyl group (existing in tautomeric equilibrium with its keto form, a pyrimidone), and a carboxylic acid—that make it a versatile synthon for constructing more complex pharmaceutical agents.[1][2]

The synthetic strategy detailed in this guide is a logical and widely utilized two-step approach:

-

Cyclocondensation Reaction: Formation of the pyrimidine core by reacting guanidine with diethyl ethoxymethylenemalonate (DEEM) to produce ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate. This reaction is known for its reliability and high yields.[3][4]

-

Saponification: Basic hydrolysis of the resulting ethyl ester to yield the final 2-amino-4-hydroxypyrimidine-5-carboxylic acid.[5]

This approach is favored for its operational simplicity, scalability, and the high purity of the final product.

Synthesis Pathway and Mechanism

The overall synthesis proceeds as illustrated in the workflow below. The core of this process is the initial condensation, a classic example of heterocyclic ring formation that leverages the nucleophilicity of guanidine and the electrophilic nature of the malonate derivative.

Caption: Overall Synthesis Workflow

Mechanistic Insights: The Cyclocondensation Step

The formation of the pyrimidine ring is a well-established reaction pathway. The process, catalyzed by a strong base like potassium hydroxide, can be understood through the following logical steps:

-

Activation of Guanidine: The base (KOH) deprotonates guanidine, increasing its nucleophilicity.

-

Nucleophilic Attack: The activated guanidine attacks one of the electrophilic carbonyl carbons of the diethyl ethoxymethylenemalonate.

-

Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by a second amino group of the guanidine moiety onto the other carbonyl group closes the ring.

-

Elimination: The reaction proceeds with the elimination of ethanol and water to form the stable, aromatic pyrimidine ring system.

The use of silica-functionalized magnetic nanoparticles (Fe3O4@SiO2) has been shown to significantly enhance reaction yields, reportedly by stabilizing heteroatoms on the acidic silica surface, thereby promoting the rate-determining cyclization step.[3][4]

Caption: Mechanism of Pyrimidine Ring Formation

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Potassium hydroxide and sodium hydroxide are corrosive and should be handled with care.

Part 1: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

This protocol is adapted from established high-yield methods and incorporates an optional catalytic step for yield optimization.[3][4][6][7]

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount (Large Scale) | Moles | Role |

| Potassium Hydroxide (KOH) | 56.11 | 1.070 kg | 19.07 | Base |

| Guanidine Carbonate | 180.16 | 2.0 kg | 11.10 | N-C-N Synthon |

| Diethyl ethoxymethylenemalonate | 216.23 | 2.4 kg | 11.10 | C3 Synthon |

| Fe3O4@SiO2 (40 nm) | N/A | 5 g (optional) | N/A | Catalyst |

| Distilled Water | 18.02 | 10 L | N/A | Solvent |

| Ethanol, Acetone | N/A | As needed | N/A | Recrystallization/Washing |

Step-by-Step Procedure:

-

Base & Catalyst Preparation: In a suitable reaction vessel equipped with mechanical stirring, dissolve 1.070 kg of potassium hydroxide in 10 L of distilled water. Stir until a clear, homogeneous solution is formed. If using the catalyst, add 5 g of silica-functionalized magnetic nanoparticles (Fe3O4@SiO2) to the solution at this stage.[3][6]

-

Guanidine Addition: While stirring continuously, add 2.0 kg of guanidine carbonate to the mixture. Continue stirring until it is completely dissolved. Maintain the temperature of the reaction system at approximately 20°C.

-

Substrate Addition: Over a period of approximately 3 hours, slowly add 2.4 kg of diethyl ethoxymethylenemalonate to the reaction mixture.[7] The slow addition is critical to control the exothermic nature of the reaction. During the addition, allow the reaction temperature to gradually increase from 20°C to 35°C.[7]

-

Precipitation and Reaction Completion: A yellow solid will precipitate as the reaction proceeds. Continue stirring for an additional hour after the addition is complete to ensure maximum conversion.

-

Workup and Isolation:

-

Cool the reaction mixture to 0-5°C in an ice bath.

-

If a catalyst was used, separate the Fe3O4@SiO2 nanoparticles using a strong external magnet. Wash the collected nanoparticles with acetone and dry them for reuse.[6]

-

Filter the cold reaction mixture to collect the light-yellow crude product.

-

Wash the filter cake thoroughly with ice-cold water to remove residual salts and base.

-

-

Purification (Recrystallization):

-

Transfer the crude product to a suitable vessel and dissolve it in a minimal amount of a hot ethanol/water solvent mixture (e.g., 40-60% ethanol).[7]

-

If the solution is turbid, it can be clarified by heating. Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

-

Cool the mixture further to 0-5°C to maximize crystal precipitation.

-

Filter the purified crystals and wash with a small amount of cold ethanol.

-

Dry the final product in a vacuum oven at 40°C. A typical yield for this reaction is >90%, especially when catalyzed.[4][7]

-

Part 2: Hydrolysis to 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid

This protocol employs standard saponification conditions to convert the ethyl ester into the desired carboxylic acid.[5]

Materials & Reagents:

| Reagent | MW ( g/mol ) | Molar Ratio (to Ester) | Role |

| Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | 183.16 | 1.0 | Starting Material |

| Sodium Hydroxide (NaOH) | 40.00 | ~3.0 | Hydrolysis Reagent |

| Hydrochloric Acid (HCl) | 36.46 | As needed | Acidification |

| Water | 18.02 | N/A | Solvent |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (1.0 eq) in water.

-

Base Addition: Add a solution of sodium hydroxide (approx. 3.0 eq) in water to the flask.

-

Hydrolysis: Heat the mixture to reflux (approximately 100°C) and maintain for 2-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester. The suspension should become a clear solution as the reaction proceeds.

-

Cooling and Acidification: Cool the reaction mixture to room temperature, and then further in an ice bath. While stirring, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 2.[5]

-

Precipitation and Isolation: The target carboxylic acid will precipitate as a solid upon acidification. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Purification:

-

Filter the solid product using a Büchner funnel.

-

Wash the filter cake with a generous amount of cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield 2-amino-4-hydroxypyrimidine-5-carboxylic acid. The expected yield is typically high (often >65%).[5]

-

Conclusion

The synthetic route presented in this guide offers a reliable, scalable, and high-yield pathway to 2-amino-4-hydroxypyrimidine-5-carboxylic acid. The initial cyclocondensation of guanidine and diethyl ethoxymethylenemalonate is a robust method for constructing the pyrimidine core, with yields that can be further enhanced through catalysis. The subsequent saponification is a straightforward and efficient transformation. By understanding the underlying mechanisms and adhering to the detailed experimental protocols, researchers can confidently produce this valuable heterocyclic building block for applications in drug discovery and development.

References

-

PrepChem. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Retrieved from PrepChem.com. [Link]

- Google Patents. (n.d.). US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.

-

PrepChem. (n.d.). Synthesis of (b) 2-Allylamino-4-hydroxypyrimidine-5-carboxylic acid. Retrieved from PrepChem.com. [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from NIH National Library of Medicine. [Link]

-

SciSpace. (n.d.). Asian Journal of Chemistry - Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Retrieved from SciSpace. [Link]

-

National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from NIH National Library of Medicine. [Link]

-

Asian Journal of Chemistry. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Retrieved from Asian Journal of Chemistry. [Link]

-

MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from MDPI. [Link]

-

PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Retrieved from PubMed. [Link]

- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

-

ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from ARKIVOC. [Link]

-

National Institutes of Health. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Retrieved from NIH National Library of Medicine. [Link]

-

Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from Organic Syntheses. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. asianpubs.org [asianpubs.org]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE | 15400-53-0 [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid

Introduction

Derivatives of the pyrimidine core are of significant interest to the fields of medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds, including nucleic acids and various therapeutics.[1] 2-Amino-4-hydroxypyrimidine-5-carboxylic acid, in particular, serves as a crucial scaffold in the design of novel therapeutic agents, including potential antibacterial compounds and STAT6 inhibitors.[2][3] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation, and analytical development.

Chemical Identity and General Properties

2-Amino-4-hydroxypyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group at the 2-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 5-position. This trifunctional substitution pattern imparts a rich chemical character to the molecule, influencing its solubility, acidity, basicity, and potential for intermolecular interactions.

The presence of both an acidic carboxylic acid group and a basic amino group suggests that the molecule can exist as a zwitterion, which can significantly impact its physical properties such as melting point and solubility.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-Amino-4-hydroxypyrimidine-5-carboxylic acid | - |

| Molecular Formula | C₅H₅N₃O₃ | - |

| Molecular Weight | 155.11 g/mol | - |

| CAS Number | 40769-70-8 | [4] |

| Appearance | Expected to be a crystalline solid | - |

Physicochemical Data

A quantitative understanding of the physicochemical properties of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid is essential for its application in research and development. The following table summarizes key known and predicted values. It is important to note that some data is derived from its ethyl ester derivative, Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 15400-53-0), due to a greater availability of information for this analog.

Table 2: Summary of Physicochemical Properties

| Property | Value | Comments and Source(s) |

| Melting Point | >300 °C (decomposes) | This value is for the ethyl ester derivative.[5] The carboxylic acid is expected to have a similarly high melting point, likely with decomposition, characteristic of compounds with strong intermolecular hydrogen bonding and potential zwitterionic character. |

| Solubility | Soluble in DMSO. Limited solubility in water and ethanol. | Qualitative data for related pyrimidine-4-carboxylic acid indicates solubility of ~20 mg/mL in DMSO, 1 mg/mL in PBS (pH 7.2), and 0.25 mg/mL in ethanol.[6] The title compound is expected to exhibit similar solubility trends. |

| pKa | Predicted: ~2-3 (carboxylic acid), ~4-5 (amino group) | No experimental data is available. Predicted values are based on typical pKa ranges for aromatic carboxylic acids and protonated anilinic-type amino groups. The electronic nature of the pyrimidine ring will influence these values. |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid. Below are the expected spectral characteristics based on its functional groups and data from analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

N-H Stretch (Amino Group): Two distinct sharp peaks in the region of 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C=N and C=C Stretches (Pyrimidine Ring): Multiple bands in the 1550-1650 cm⁻¹ region.

-

N-H Bend (Amino Group): A band around 1600-1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show:

-

-COOH Proton: A broad singlet at a downfield chemical shift, typically >10 ppm.

-

-NH₂ Protons: A broad singlet, the chemical shift of which can be concentration and temperature-dependent.

-

Pyrimidine Ring Proton: A singlet for the proton at the 6-position.

¹³C NMR: The carbon NMR spectrum will provide insights into the carbon framework. Expected chemical shifts include:

-

Carboxylic Carbonyl Carbon: In the range of 160-170 ppm.

-

Pyrimidine Ring Carbons: Multiple signals in the aromatic region, with carbons attached to heteroatoms appearing at more downfield shifts.

UV-Vis Spectroscopy

Pyrimidine derivatives typically exhibit strong UV absorption. For pyrimidine-4-carboxylic acid, absorption maxima have been reported at 205 and 256 nm.[6] It is anticipated that 2-Amino-4-hydroxypyrimidine-5-carboxylic acid will have a similar UV absorption profile, likely with some shifts due to the electronic effects of the amino and hydroxyl substituents.

Experimental Protocols

The following section provides detailed methodologies for the synthesis, purification, and analysis of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid.

Synthesis and Purification

The synthesis of the title compound is typically achieved through the hydrolysis of its corresponding ethyl ester.

Diagram 1: Synthetic Workflow

Sources

- 1. scialert.net [scialert.net]

- 2. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE | 15400-53-0 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to 2-Amino-4-hydroxypyrimidine-5-carboxylic acid (CAS No: 40769-70-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Amino-4-hydroxypyrimidine-5-carboxylic acid is a multifaceted pyrimidine derivative that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structural framework, featuring amino, hydroxyl, and carboxylic acid functional groups, provides a versatile scaffold for the synthesis of a wide array of complex molecules with diverse biological activities.[1] The pyrimidine core is a fundamental component of nucleobases, rendering its derivatives prime candidates for investigation in drug discovery programs targeting enzymes and receptors involved in cellular signaling and replication.[2][3] This guide offers a comprehensive overview of its chemical identity, synthesis, key applications, and safety protocols, providing a critical resource for researchers engaged in its use.

Section 1: Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a compound are paramount for its effective use in research and development.

Molecular Formula: C₅H₅N₃O₃[5]

Synonyms: 2-amino-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid

It is crucial to distinguish this compound from its commonly used precursor, Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, which has the CAS number 15400-53-0.[6]

Table 1: Physicochemical Properties of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid

| Property | Value | Source(s) |

| Molecular Weight | 155.11 g/mol | [5] |

| Appearance | Light brown to white crystalline powder | |

| Melting Point | 220-224 °C | |

| Solubility | Good solubility in polar solvents such as water and methanol. | |

| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Recommended storage at 0-8°C. | [5][7] |

| Stability | Stable under normal conditions. The substance is hygroscopic. |

Section 2: Synthesis and Experimental Protocols

The synthesis of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid is typically achieved through a two-step process: the initial synthesis of its ethyl ester precursor followed by hydrolysis.

Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 15400-53-0)

The most common and scalable method for synthesizing the ethyl ester precursor is through the condensation of guanidine with diethyl ethoxymethylenemalonate.[8]

Reaction Scheme:

Caption: Synthesis of the ethyl ester precursor.

Detailed Protocol for Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Synthesis:

This protocol is based on a large-scale synthesis method and can be scaled down for laboratory use.[8]

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve potassium hydroxide (1.070 kg) in distilled water (10 L) with stirring until a clear solution is formed.

-

Catalyst Addition (Optional but Recommended): To enhance the reaction yield, add silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) (5 g) to the solution.[8][9]

-

Addition of Guanidine: While stirring continuously, add guanidine carbonate (2 kg) to the mixture and stir until it is completely dissolved. Maintain the temperature of the reaction system at approximately 20°C.

-

Addition of Diethyl Ethoxymethylenemalonate: Gradually add diethyl ethoxymethylenemalonate to the reaction mixture. A yellow solid will precipitate during the reaction.

-

Reaction Completion and Work-up: Once the reaction is complete (monitored by a suitable technique like TLC), cool the mixture to 0-5°C.

-

Product Isolation and Purification:

-

If a catalyst was used, separate and remove the nanoparticles using an external magnet.

-

Filter the cooled reaction mixture to collect the light yellow crude product.

-

Wash the crude product thoroughly with ice-cold water.

-

Recrystallize the crude product from an ethanol/water solvent mixture (e.g., 40% ethanol).

-

Dry the final product in an oven at 40°C.

-

Causality Behind Experimental Choices:

-

Use of a Base (KOH): The basic medium is essential to deprotonate the guanidine, making it a more potent nucleophile to attack the diethyl ethoxymethylenemalonate.

-

Temperature Control: Maintaining the temperature around 20°C is crucial for controlling the reaction rate and minimizing the formation of byproducts.

-

Catalyst: The silica-functionalized magnetic nanoparticles act as a "near-homogeneous" catalyst, enhancing the cyclization step and significantly improving the yield.[9]

-

Recrystallization: The ethanol/water mixture is an effective solvent system for purifying the product, as the solubility of the ester is significantly different in the hot and cold solvent, allowing for the removal of impurities.

Hydrolysis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate to 2-Amino-4-hydroxypyrimidine-5-carboxylic acid (CAS: 40769-70-8)

The final step to obtain the target carboxylic acid is the hydrolysis of the ethyl ester.

Reaction Scheme:

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Detailed Protocol for Hydrolysis:

While a specific, detailed protocol for this exact hydrolysis was not found in the immediate search results, a general and reliable procedure for ester hydrolysis under basic conditions is as follows:

-

Dissolution: Dissolve Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide (typically 1-2 M).

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

-

Cooling and Acidification: Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.

-

Precipitation: Slowly add hydrochloric acid (e.g., 1 M) with stirring to acidify the solution to a pH of approximately 3-4. The carboxylic acid product will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum to obtain the final product.

Self-Validating System: The success of the hydrolysis can be validated by the complete consumption of the starting ester (monitored by TLC) and the formation of a precipitate upon acidification. Further characterization of the product by melting point analysis and spectroscopic methods (NMR, IR) will confirm its identity and purity.

Section 3: Applications in Research and Drug Development

The 2-amino-4-hydroxypyrimidine-5-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3]

Anticancer and Kinase Inhibitor Scaffolds

The pyrimidine ring is a core component of many anticancer drugs.[1] Derivatives of 2-aminopyrimidine have been investigated as potent inhibitors of various kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. While specific studies on the title compound are emerging, related structures have shown significant cytotoxic effects against human leukemia cell lines.[10] Modifications at the 2-amino position with substituted phenyl carboxamides or sulfonamides have been identified as a promising strategy for developing potent anticancer agents.[10]

STAT6 Inhibitors for Allergic and Inflammatory Diseases

The STAT6 (Signal Transducer and Activator of Transcription 6) protein is a key player in the signaling pathway of interleukins IL-4 and IL-13, which are central to T-helper cell 2 (Th2) differentiation and allergic inflammation.[11] Derivatives of 2-aminopyrimidine-5-carboxamide have been synthesized and evaluated as potent and selective STAT6 inhibitors, suggesting that the 2-amino-4-hydroxypyrimidine-5-carboxylic acid scaffold is a valuable starting point for the development of novel therapeutics for allergic conditions like asthma and atopic diseases.[11]

Antibacterial Drug Discovery

The methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis is essential for many bacteria but absent in humans, making its enzymes attractive targets for new antibacterial agents.[12] The 2-amino-4-hydroxypyrimidine-5-carboxylate scaffold has been used in the de novo design of inhibitors for 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), a key enzyme in this pathway.[12] The 4-hydroxyl and 5-carboxylate groups are anticipated to form a bidentate binding interaction with the zinc ion in the active site of the enzyme.[12]

Other Applications

The versatile nature of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid also lends itself to applications in other areas:

-

Antiviral Agents: It serves as a key intermediate in the synthesis of nucleoside analogs with potential antiviral activity.

-

Agrochemicals: The compound can be used as a building block for preparing herbicides.

-

Materials Science: Its ability to coordinate with metals has been explored in the development of luminescent sensors and metal-organic frameworks (MOFs) for gas storage applications.

Section 4: Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-Amino-4-hydroxypyrimidine-5-carboxylic acid.

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Keep in a tightly closed container in a dry and well-ventilated place.[5][7]

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Conclusion

2-Amino-4-hydroxypyrimidine-5-carboxylic acid is a valuable and versatile building block with significant potential in drug discovery and materials science. Its well-defined synthesis, coupled with the diverse biological activities of its derivatives, makes it a compound of high interest for researchers. By understanding its properties, synthesis, and safe handling procedures as outlined in this guide, scientists can effectively harness its potential for the development of novel therapeutics and advanced materials.

References

-

Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 993-1003. Retrieved from [Link]

-

Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. Retrieved from [Link]

-

Dow, G. S., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry, 27(20), 115055. Retrieved from [Link]

-

Chandrappa, M., Kumar, G., & Pullela, P. K. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(9), 2119-2122. Retrieved from [Link]

- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

-

He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(2), 258. Retrieved from [Link]

-

Mohamed, M. S., et al. (2015). PHARMACOLOGICAL ACTIVITIES OF PYRIMIDINE AND AMINO ACIDS COMPLEXES: A COMPARATIVE STUDY. Journal of Pharmaceutical Negative Results, 3(3), 23-28. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

Ferreira, R. J., et al. (2020). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 25(19), 4536. Retrieved from [Link]

-

Nikolova, S., et al. (2021). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules, 26(21), 6431. Retrieved from [Link]

-

He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849. Retrieved from [Link]

-

Guckler, L., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(6), 398-406. Retrieved from [Link]

- Google Patents. (n.d.). CN107602482A - A kind of 2 methyl 4 amino 5 (formyl aminomethyl) pyrimidine hydrolysis process.

- Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. 40769-70-8|2-Amino-4-hydroxypyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE | 15400-53-0 [chemicalbook.com]

- 7. Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | 20187-46-6 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

tautomeric forms of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid

An In-Depth Technical Guide to the Tautomeric Forms of 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical exploration of the tautomeric landscape of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, relative stabilities, and characterization methodologies essential for understanding and harnessing the properties of this versatile heterocyclic compound.

Introduction: The Dynamic Nature of Heterocyclic Scaffolds

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for molecular recognition, reactivity, and biological activity.[1] Tautomers are distinct chemical species, not to be confused with resonance structures, differing in the placement of a proton and the location of double bonds.[1][2] For molecules in a biological context, the predominant tautomeric form dictates the hydrogen bonding patterns and overall shape, which are critical for interactions with protein targets.

2-Amino-4-hydroxypyrimidine-5-carboxylic acid is a prime candidate for tautomerism due to its constituent functional groups: a hydroxyl group at the 4-position, an amino group at the 2-position, and the pyrimidine core itself.[2] Understanding the tautomeric equilibrium of this molecule is not merely an academic exercise; it is a prerequisite for rational drug design, enabling the prediction of binding modes and the optimization of pharmacokinetic properties.

The Tautomeric Landscape: Potential Isomeric Forms

The structure of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid allows for two primary types of prototropic tautomerism: keto-enol and amino-imino tautomerism.[2] This gives rise to several potential tautomers, with four principal forms being the most significant for consideration in aqueous and biological systems.

-

Amino-Hydroxy Form (A): The canonical aromatic structure.

-

Amino-Keto Form (B): Results from keto-enol tautomerism at the C4 position. This is often the most stable form for 4-hydroxypyrimidines.[3][4]

-

Imino-Hydroxy Form (C): Results from amino-imino tautomerism at the C2 position.

-

Imino-Keto Form (D): Exhibits both keto-enol and amino-imino tautomerism.

The interplay between these forms constitutes a complex equilibrium that is highly sensitive to the surrounding environment, particularly solvent polarity and pH.[5][6]

Caption: The primary tautomeric equilibria for the target molecule.

Probing the Equilibrium: Experimental Characterization

Elucidating the dominant tautomeric form in a given environment requires a multi-faceted analytical approach. No single technique provides a complete picture; instead, converging evidence from several spectroscopic methods is the gold standard. The choice of technique is dictated by the specific question, the sample phase (solution or solid-state), and the required level of structural detail.[7]

Summary of Analytical Techniques

| Technique | Phase | Information Provided | Causality/Rationale |

| NMR Spectroscopy | Solution | Unambiguous structural data, proton locations, and relative populations. | Chemical shifts are exquisitely sensitive to the local electronic environment of nuclei (¹H, ¹³C, ¹⁵N), which differs significantly between tautomers.[7][8] |

| UV-Vis Spectroscopy | Solution | Information on the conjugated π-system. | Keto-enol and amino-imino tautomers possess different chromophores, leading to distinct wavelengths of maximum absorbance (λmax).[8][9] |

| FTIR Spectroscopy | Solid/Solution | Identification of key functional groups (C=O, N-H, O-H). | The vibrational frequencies of bonds are characteristic. A strong C=O stretch (1650–1750 cm⁻¹) indicates a keto form, while a broad O-H stretch suggests an enol form.[10] |

| X-ray Crystallography | Solid | Definitive structure in the solid state. | Provides a static snapshot of the molecule's conformation and tautomeric state within the crystal lattice.[7] |

Experimental Workflow: A Self-Validating System

A robust investigation follows a logical progression, using complementary data to build a conclusive structural assignment.

Caption: A validated workflow for tautomer characterization.

Protocol: ¹H NMR Spectroscopy for Tautomer Identification

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD). The choice of solvent is critical as it can shift the tautomeric equilibrium.

-

Spectrometer Setup:

-

Frequency: Utilize a high-field spectrometer (400 MHz or greater) for optimal resolution.

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically sufficient.[7]

-

Acquisition Parameters:

-

Spectral Width: -2 to 14 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons, especially exchangeable ones.

-

-

-

Data Acquisition & Processing: Acquire the Free Induction Decay (FID) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

-

Spectral Analysis:

-

Key Regions: Pay close attention to the downfield region (>8 ppm).

-

Keto vs. Enol: Look for a broad signal corresponding to the N-H proton of the keto form or a sharper signal for the O-H proton of the enol form. In D₂O, these protons will exchange with deuterium and the signals will disappear, confirming their identity.

-

Amino vs. Imino: The amino (-NH₂) protons will typically appear as a single, often broad, signal. The imino (=NH) proton will have a distinct chemical shift.

-

Integration: The relative integrals of signals unique to each tautomer can be used to estimate their relative populations in the chosen solvent.

-

Computational Chemistry: Predicting Tautomer Stability

Quantum chemical calculations provide invaluable predictive insights into the intrinsic stability of tautomers and the energetic barriers separating them.[11] Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for these systems.[12]

Protocol: DFT-Based Tautomer Energy Calculation

-

Structure Generation: Build the 3D structures of all plausible tautomers (A, B, C, D) in a molecular editor.

-

Geometry Optimization:

-

Method: Perform full geometry optimization using a DFT functional, such as B3LYP or M06-2X.[12][13] The choice of functional is crucial; M06-2X is often reliable for non-covalent interactions, while B3LYP is a robust general-purpose functional.

-

Basis Set: Employ a Pople-style basis set with polarization and diffuse functions, such as 6-31+G(d,p), which is essential for accurately describing molecules with heteroatoms and potential hydrogen bonds.[12]

-

Solvation Model: To simulate solution-phase conditions, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM) or the SM8 model, specifying the solvent of interest (e.g., water).[12]

-

-

Frequency Calculation: Perform a vibrational frequency analysis on each optimized structure at the same level of theory.

-

Verification: Confirm that each structure is a true energy minimum by ensuring there are no imaginary frequencies.

-

Thermodynamic Data: The frequency calculation yields the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy).

-

-

Relative Energy Calculation: Compare the Gibbs free energies (G) of all optimized tautomers. The tautomer with the lowest free energy is predicted to be the most stable and therefore the most abundant at equilibrium. The relative population can be estimated using the Boltzmann distribution equation.

Expected Results & Interpretation

For pyrimidine systems analogous to the target molecule, computational studies consistently show that the introduction of a second nitrogen atom into the ring (compared to pyridinone) shifts the equilibrium strongly toward the keto form.[14][15] Therefore, it is highly probable that the Amino-Keto tautomer (B) is the most stable form, especially in polar solvents like water. This stabilization is attributed to factors including electronic delocalization and favorable hydrogen bonding interactions.[14]

Conclusion and Future Directions

The tautomerism of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid is a complex interplay of keto-enol and amino-imino equilibria. A combined experimental and computational approach is essential for a definitive characterization. Spectroscopic evidence, particularly from NMR, provides the most direct insight into the solution-state populations, while computational chemistry offers a powerful predictive framework for understanding relative stabilities. For this specific scaffold, the Amino-Keto tautomer is predicted to be the dominant species in biological environments. This knowledge is fundamental for any drug discovery program utilizing this core, ensuring that molecular modeling, virtual screening, and structure-activity relationship (SAR) studies are based on the biologically relevant molecular form.

References

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.

- Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. Semantic Scholar.

- New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences.

- Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC.

- A theoretical study of tautomerism: 2‐ and 4‐oxopyrimidine and some of their derivatives. International Journal of Quantum Chemistry.

-

From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. Available at: [Link]

-

IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Spectroscopic Investigation on the Interaction of Pyrimidine Derivative, 2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile with Human Serum Albumin: Mechanistic and Conformational Study. ACS Publications. Available at: [Link]

-

Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. Available at: [Link]

-

Amino imino tautomeric equilibrium for the syn rotamers of N... ResearchGate. Available at: [Link]

- How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. ScienceDirect.

-

Keto–enol tautomeric equilibrium of isoguanosine. ResearchGate. Available at: [Link]

-

Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. Available at: [Link]

-

Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H,... ResearchGate. Available at: [Link]

-

Role of tautomerism in RNA biochemistry. PMC. Available at: [Link]

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. ACS Publications. Available at: [Link]

-

Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PMC. Available at: [Link]

-

Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. ResearchGate. Available at: [Link]

-

Tautomer. Wikipedia. Available at: [Link]

-

Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. Available at: [Link]

-

Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. Available at: [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]

-

Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. Available at: [Link]

- Process for preparing 4-hydroxypyrimidine. Google Patents.

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. NIH. Available at: [Link]

Sources

- 1. Tautomer - Wikipedia [en.wikipedia.org]

- 2. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 4. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

2-Amino-4-hydroxypyrimidine-5-carboxylic acid crystal structure

An In-Depth Technical Guide to the Crystal Structure of 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-amino-4-hydroxypyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. As a key building block, understanding its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics. We will delve into the synthesis, crystallization methodologies, and detailed analysis of its crystal structure, offering field-proven insights grounded in established scientific principles.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] Their prevalence in cardiovascular and neuropsychiatric drugs, as well as their role as synthons for T-type calcium channel blockers, underscores their importance.[1] The title compound, 2-amino-4-hydroxypyrimidine-5-carboxylic acid, is a particularly valuable intermediate. Its functional groups—an amino group, a hydroxyl group (which exists in tautomeric equilibrium with a carbonyl), and a carboxylic acid—provide multiple points for molecular modification and interaction. Specifically, this scaffold has been explored for its potential in developing novel antibacterial agents by targeting enzymes like 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF).[2]

A definitive understanding of the solid-state structure through single-crystal X-ray diffraction is not merely an academic exercise. It reveals the precise arrangement of atoms, the dominant tautomeric form, and the intricate network of intermolecular interactions. This information is critical for predicting molecular behavior, designing co-crystals, and understanding structure-activity relationships (SAR) in drug development.

Synthesis Pathway: From Precursor to Final Product

The synthesis of 2-amino-4-hydroxypyrimidine-5-carboxylic acid is typically achieved through the hydrolysis of its corresponding ethyl ester, 2-amino-5-carboethoxy-4-hydroxypyrimidine. The overall process is a two-step approach focusing on the construction of the pyrimidine ring followed by de-esterification.

Step 1: Synthesis of Ethyl 2-Amino-4-hydroxypyrimidine-5-carboxylate

The commercially common synthesis of the ester precursor involves a condensation reaction between a guanidine salt and a substituted malonate.[3] While effective, traditional methods often suffer from moderate yields (70-75%).[3] The rate-determining step is the initial precipitation of the product.[1]

Causality in Experimental Choice: To enhance reaction efficiency, recent advancements have focused on catalysis. The use of silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) has been shown to significantly improve yields.[1][3] The acidic silica surface of these nanoparticles is believed to stabilize the heteroatom intermediates, thereby promoting the cyclization reaction.[3] The 40 nm particle size has been identified as optimal for this catalytic effect.[3]

Experimental Protocol: Nanoparticle-Catalyzed Synthesis [1][4]

-

Preparation of Base Solution: In a suitable reaction vessel (e.g., 20 L three-necked flask), dissolve potassium hydroxide (1.07 kg) in distilled water (10 L) with stirring until a clear solution is obtained.

-

Catalyst Addition: Add silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂, 40 nm, 5 g) to the KOH solution.[1][4]

-

Addition of Guanidine: While maintaining the temperature at approximately 20°C, add guanidine carbonate (2 kg) to the mixture and stir until fully dissolved.

-

Controlled Addition of Malonate: Over a period of 3 hours, slowly add diethyl ethoxymethylenemalonate (2.4 kg) dropwise. During the addition, allow the reaction temperature to gradually increase from 20°C to 35°C. A yellow solid will precipitate.

-

Product Isolation (Initial): Upon completion of the reaction, cool the mixture. The magnetic Fe₃O₄@SiO₂ nanoparticles can be removed using a strong external magnet. Wash the recovered nanoparticles with acetone and dry for reuse.

-

Filtration: Further cool the reaction mixture to 0-5°C and collect the light-yellow precipitate by filtration. Wash the solid thoroughly with ice water.

-

Recrystallization: Perform a primary recrystallization of the crude product from an ethanol/water mixture and dry the purified solid. The reported yield with this modified process is up to 95%.[4]

Step 2: Hydrolysis to 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid

The final step is a straightforward saponification of the ethyl ester to yield the target carboxylic acid.

Experimental Protocol: Hydrolysis [5]

-

Reaction Setup: Suspend 2-amino-5-ethoxycarbonyl-4-hydroxypyrimidine (2.5 mmol) in boiling water.

-

Base Addition: Add sodium hydroxide (7.5 mmol) to the suspension.

-

Hydrolysis: Maintain the reaction at boiling for 2 hours.

-

Acidification and Precipitation: Cool the reaction mixture. Carefully acidify with a suitable acid (e.g., HCl) to pH 2. The target carboxylic acid will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry. This procedure yields the title acid.[5]

Obtaining High-Quality Crystals: A Methodological Guide

The success of X-ray crystallography is entirely dependent on the quality of the single crystal.[6] For pyrimidine derivatives, several techniques can be employed, all based on the principle of slowly achieving a state of supersaturation to allow for ordered crystal nucleation and growth.[7]

Key Crystallization Techniques

-

Slow Evaporation: This is the simplest method, where the solute concentration is gradually increased by allowing the solvent to evaporate slowly. It is effective but offers less control over the crystallization rate.[7]

-

Slow Cooling: A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.

-

Vapor Diffusion: This technique is highly effective for compounds that are soluble only in high-boiling-point solvents like DMF or DMSO, which is a common challenge with heterocyclic compounds.[8][9] It involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution, thereby inducing crystallization.[8]

Causality in Method Choice: For 2-amino-4-hydroxypyrimidine-5-carboxylic acid, its multiple hydrogen-bonding groups can lead to strong solvation in polar solvents like DMSO. Therefore, vapor diffusion is often the most reliable method to achieve the slow, controlled change in solvent environment necessary for high-quality crystal growth.[9]

Recommended Protocol: Vapor Diffusion

This protocol is a self-validating system. Success (crystal formation) inherently validates the choice of solvent/anti-solvent and conditions.

-

Preparation: Dissolve a small quantity of the purified compound in a minimal amount of a "good" solvent (e.g., DMF or DMSO) in a small, open vial.

-

Chamber Setup: Place this inner vial inside a larger, sealable chamber (e.g., a beaker or a larger vial).

-

Anti-Solvent Addition: Add a volume of a volatile anti-solvent (e.g., diethyl ether, dichloromethane, or pentane) to the outer chamber, ensuring the liquid level is below the top of the inner vial.[8][9]

-

Sealing and Incubation: Seal the outer chamber tightly and leave it undisturbed in a location with stable temperature and free from vibrations.

-

Crystal Growth: The more volatile anti-solvent will slowly diffuse into the solution in the inner vial. This decreases the solubility of the compound, leading to gradual supersaturation and the formation of single crystals over several days to weeks.

Troubleshooting Crystallization [8]

-

No Crystals Form: The solution may not be sufficiently concentrated. Try re-dissolving and using slightly less solvent.

-

Oily Precipitate: The compound may be "crashing out" too quickly. Slow down the diffusion rate by placing the setup in a cooler environment (e.g., a refrigerator).[10]

-

Many Small Crystals: Too many nucleation sites (e.g., dust) may be present. Ensure all glassware is meticulously clean and filter the initial solution if necessary.

Visualization of Vapor Diffusion Workflow

Caption: Workflow for the vapor diffusion crystallization technique.

Crystal Structure and Supramolecular Assembly

Tautomerism: The Dominant Solid-State Form

A key structural feature of 4-hydroxypyrimidines is their ability to exist in different tautomeric forms.[11] The title compound can exist in an equilibrium between the hydroxyl form and two keto (pyrimidinone) forms.[12][13]

Caption: Tautomeric equilibrium in 2-amino-4-hydroxypyrimidine-5-carboxylic acid.

Experimental and computational studies on similar systems confirm that in the gas phase and solid state, the pyrimidin-4-one forms are generally more stable than the 4-hydroxy tautomer.[12] Single-crystal X-ray analysis would definitively identify which tautomer is present in the crystal lattice. It is highly probable that one of the keto forms, stabilized by intermolecular hydrogen bonding, will be the observed structure.

X-Ray Crystallography Data

X-ray crystallography provides precise data on the unit cell dimensions, bond lengths, and angles that define the crystal lattice.[14] As an illustrative example, the crystallographic data for a related compound, Methyl 4-amino-2-chloropyrimidine-5-carboxylate, is presented below.[15] This demonstrates the type of quantitative data obtained from a single-crystal X-ray diffraction experiment.

Table 1: Example Crystallographic Data for a Related Pyrimidine Derivative [15]

| Parameter | Value |

| Chemical Formula | C₆H₆ClN₃O₂ |

| Formula Weight | 187.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9110 (8) |

| b (Å) | 10.136 (2) |

| c (Å) | 9.848 (2) |

| β (°) | 98.71 (3) |

| Volume (ų) | 385.89 (13) |

| Z (molecules/unit cell) | 2 |

Note: This data is for an exemplary compound and not for the title compound.

The Architecture of Hydrogen Bonding

The defining feature of the crystal structure of 2-amino-4-hydroxypyrimidine-5-carboxylic acid will be its extensive network of hydrogen bonds. The molecule contains multiple donor sites (the carboxylic acid -OH, the amino -NH₂, and the ring N-H) and acceptor sites (the carboxylate C=O, the pyrimidinone C=O, and the ring N atoms). This rich functionality allows for the formation of robust and predictable hydrogen-bonding patterns known as supramolecular synthons.[16]

Key Expected Interactions:

-

Carboxylic Acid Dimer: A very common and stable motif where two carboxylic acid groups form a pair of O-H···O hydrogen bonds, creating an R²₂(8) ring motif.[17][18]

-

Amine-Carbonyl/Carboxylate Interactions: The amino group is an excellent hydrogen bond donor and will likely interact with the carbonyl or carboxylate oxygen atoms of neighboring molecules through N-H···O bonds.[15][19]

-

Ring N-H Interactions: The N-H on the pyrimidine ring (in the keto tautomer) will also participate in hydrogen bonding, often with carbonyl oxygen atoms (N-H···O).

These interactions do not exist in isolation. They combine to form a complex, three-dimensional supramolecular architecture, which dictates the physical properties of the crystal, such as its stability and dissolution rate.

Caption: Key hydrogen bonding synthons forming the crystal lattice.

Conclusion

2-Amino-4-hydroxypyrimidine-5-carboxylic acid stands as a versatile and valuable building block for the synthesis of complex, biologically active molecules. This guide has detailed a robust, high-yield synthetic pathway and outlined the critical methodologies for obtaining high-quality single crystals suitable for structural analysis. The crystal structure is governed by strong, directional hydrogen bonds that favor a stable keto tautomer and assemble into a well-defined three-dimensional network. A thorough understanding of this solid-state chemistry, from synthesis to supramolecular architecture, provides an essential foundation for researchers in drug discovery and materials science, enabling the rational design of future pyrimidine-based innovations.

References

- Benchchem. Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.

- Benchchem. Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives. Benchchem.

- PrepChem. Synthesis of (b) 2-Allylamino-4-hydroxypyrimidine-5-carboxylic acid. PrepChem.com.

- ChemicalBook. 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE | 15400-53-0. ChemicalBook.

-

Isaac, I. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Available from: [Link].

- Chandrappa, M., Kumar, G., & Pullela, P. K. Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. SciSpace.

-

Reza, M. S., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PLoS ONE, 14(9), e0221592. Available from: [Link].

-

Chandrappa, M., Kumar, G., & Pullela, P. K. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122. Available from: [Link].

- University of Rennes. Guide for crystallization.

-

Arshad, M., et al. (2014). Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198–o1199. Available from: [Link].

-

Goud, N. R., & Nangia, A. (2024). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Future Journal of Pharmaceutical Sciences, 10(1), 1-22. Available from: [Link].

-

Seliger, J., et al. (2013). Hydrogen bonds in cocrystals and salts of 2-amino-4,6-dimethylpyrimidine and carboxylic acids studied by nuclear quadrupole resonance. The Journal of Physical Chemistry A, 117(29), 6154-6163. Available from: [Link].

-

ResearchGate. Hydrogen bonding around each carboxylate ion showing four hydrogen bonds, two for each oxygen, indicated by dotted black lines. ResearchGate. Available from: [Link].

-

Wikipedia. Tautomer. Wikipedia. Available from: [Link].

-

ResearchGate. Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. Available from: [Link].

-

He, Y., & Kang, J. (2008). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o163. Available from: [Link].

-

Plekan, O., et al. (2015). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Chemical Physics, 143(10), 104301. Available from: [Link].

-

Chemistry LibreTexts. X-ray Crystallography. Chemistry LibreTexts. Available from: [Link].

-

Fiveable. X-ray crystallography principles and applications. Fiveable. Available from: [Link].

Sources

- 1. scispace.com [scispace.com]

- 2. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE | 15400-53-0 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. unifr.ch [unifr.ch]

- 11. Tautomer - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fiveable.me [fiveable.me]

- 15. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. japtronline.com [japtronline.com]

- 17. researchgate.net [researchgate.net]

- 18. books.rsc.org [books.rsc.org]

- 19. Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-4-hydroxypyrimidine-5-carboxylic acid: From Historical Discovery to Modern Applications

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid, a key heterocyclic compound. Delving into the historical context of pyrimidine chemistry, this document chronicles the likely emergence of this molecule and its derivatives. We will explore its synthesis, with a focus on the widely utilized precursor, Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, and detail the subsequent hydrolysis to the parent carboxylic acid. Furthermore, this guide will elucidate the compound's chemical properties, including its tautomeric nature, and survey its significance as a versatile scaffold in contemporary drug discovery and biological research. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a foundational motif in organic and medicinal chemistry, most notably as a core component of the nucleobases uracil, thymine, and cytosine, which are fundamental to the structure of nucleic acids.[1] The study of pyrimidines and their derivatives began in earnest in the late 19th century, pioneered by the work of Pinner, who first synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and coined the name "pyrimidine" in 1885.[1]

Within the vast landscape of pyrimidine chemistry, the 2-aminopyrimidine moiety has emerged as a "privileged scaffold." This term is reserved for molecular frameworks that are capable of binding to a variety of biological targets, thus serving as a rich source for the development of novel therapeutic agents.[2] The 2-aminopyrimidine core's utility stems from its ability to engage in a multitude of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors.[2] This versatility has led to the development of a wide array of biologically active molecules with applications as antimicrobial, antiviral, and anticancer agents.[3][4] 2-Amino-4-hydroxypyrimidine-5-carboxylic acid and its derivatives are integral to this class of compounds, serving as key building blocks for the synthesis of more complex and functionally diverse molecules.

Historical Context and Discovery

While a singular, seminal publication detailing the initial "discovery" of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of pyrimidine chemistry. Early methods for pyrimidine synthesis, such as the condensation of β-dicarbonyl compounds with amidines, laid the groundwork for the creation of a vast library of substituted pyrimidines.[5]

It is highly probable that 2-Amino-4-hydroxypyrimidine-5-carboxylic acid was first prepared as an intermediate in the systematic investigation of pyrimidine-5-carboxylic acid derivatives. The synthesis of its corresponding ethyl ester, Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, is well-documented and represents a more common entry point for accessing this scaffold. The hydrolysis of this ester to the carboxylic acid is a straightforward and logical synthetic transformation that would have been readily accessible to early organic chemists.

The historical significance of this compound, therefore, lies less in a dramatic discovery and more in its role as a versatile synthon that has enabled the exploration of the chemical space around the 2-aminopyrimidine core, leading to the development of numerous compounds with profound biological activities.

Synthesis and Chemical Properties

The primary route to 2-Amino-4-hydroxypyrimidine-5-carboxylic acid involves the synthesis of its ethyl ester precursor followed by hydrolysis.

Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

A robust and widely employed method for the synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is the condensation of guanidine with diethyl ethoxymethylenemalonate.[6] Modern iterations of this synthesis have focused on improving yield and scalability.

Experimental Protocol: Catalytic Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate [6][7]

Materials:

-

Potassium hydroxide (KOH)

-

Distilled water

-

Silica-functionalized magnetic nanoparticles (Fe3O4@SiO2)

-

Guanidine carbonate

-

Diethyl ethoxymethylenemalonate

-

Acetone

-

Ethanol

Procedure:

-

In a suitable reaction vessel, prepare a solution of potassium hydroxide in distilled water.

-

Add silica-functionalized magnetic nanoparticles (Fe3O4@SiO2) to the solution.

-

With continuous stirring, add guanidine carbonate and stir until completely dissolved. Maintain the reaction temperature at approximately 20°C.

-

Slowly add diethyl ethoxymethylenemalonate to the reaction mixture over a period of several hours. A yellow precipitate will form.

-

Upon completion of the reaction, cool the mixture.

-

Separate the magnetic nanoparticles using an external magnet. Wash the nanoparticles with acetone for reuse.

-

Cool the reaction mixture to 0-5°C and filter to collect the crude product.

-

Wash the crude product with ice-cold water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

Causality of Experimental Choices:

-

The use of silica-functionalized magnetic nanoparticles acts as a "near-homogeneous" catalyst, enhancing the cyclization step and significantly improving the reaction yield compared to traditional methods.[7]

-

The slow, temperature-controlled addition of diethyl ethoxymethylenemalonate helps to manage the exothermic nature of the reaction and prevent the formation of side products.

-

Recrystallization is a crucial step for purifying the final product, removing any unreacted starting materials or byproducts.

Hydrolysis to 2-Amino-4-hydroxypyrimidine-5-carboxylic acid

The conversion of the ethyl ester to the carboxylic acid is typically achieved through base-catalyzed hydrolysis (saponification) followed by acidification.

Experimental Protocol: Hydrolysis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Materials:

-

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux for a sufficient period to ensure complete hydrolysis of the ester.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Filter the precipitate and wash with cold water to remove any inorganic salts.

-

Dry the resulting solid to obtain 2-Amino-4-hydroxypyrimidine-5-carboxylic acid.

Chemical Properties and Tautomerism

2-Amino-4-hydroxypyrimidine-5-carboxylic acid exhibits interesting chemical properties, most notably tautomerism. The 4-hydroxy group can exist in equilibrium with its keto tautomer, 4-oxo-1,4-dihydropyrimidine.[8] This keto-enol tautomerism is a common feature of hydroxypyrimidines and significantly influences the molecule's reactivity and biological interactions.[8][9] The keto form is generally favored in the solid state and in many solvents.

Caption: Drug discovery applications of the 2-aminopyrimidine scaffold.

Quantitative Data Summary

| Property | Value | Source |

| Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | ||

| CAS Number | 15400-53-0 | [6] |

| Molecular Formula | C₇H₉N₃O₃ | [6] |

| Molecular Weight | 183.17 g/mol | [6] |

| Melting Point | >300 °C | [6] |

| 2-Amino-4-hydroxypyrimidine-5-carboxylic acid | ||

| Molecular Formula | C₅H₅N₃O₃ | |

| Molecular Weight | 155.11 g/mol |

Conclusion

2-Amino-4-hydroxypyrimidine-5-carboxylic acid, while not having a storied discovery in its own right, stands as a testament to the power of fundamental research in organic chemistry. Its synthesis, primarily through its ethyl ester, and its versatile chemical nature have made it a valuable tool for medicinal chemists. The 2-aminopyrimidine scaffold, of which it is a prime example, continues to be a fertile ground for the discovery of new therapeutic agents. As our understanding of disease pathways becomes more nuanced, the ability to readily synthesize and modify such privileged scaffolds will remain a critical component of drug development. This technical guide has aimed to provide a comprehensive resource for researchers, illuminating the history, synthesis, and applications of this important molecule, thereby empowering future innovations in the field.

References

-

Pemawat, G., et al. (2023). Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. Organic Preparations and Procedures International. Available at: [Link]

- (Reference placeholder for general pyrimidine synthesis)

-